![molecular formula C14H17F3N2O2 B2741948 1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone CAS No. 2379997-82-5](/img/structure/B2741948.png)
1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone, also known as TFMPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism Of Action
The exact mechanism of action of 1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This results in an increase in the receptor's sensitivity to acetylcholine, which can enhance cognitive function.
Biochemical and Physiological Effects
1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone has been shown to have various biochemical and physiological effects. In addition to its potential cognitive-enhancing properties, 1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone has also been shown to have anti-inflammatory effects and to modulate the immune response. 1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone has also been shown to have a low toxicity profile, making it a promising candidate for drug development.
Advantages And Limitations For Lab Experiments
One advantage of 1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. Another advantage is its low toxicity profile, which makes it a safer alternative to other compounds with similar therapeutic properties. However, one limitation of 1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone. One potential direction is the development of 1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone-based drugs for the treatment of cognitive disorders such as Alzheimer's disease. Another potential direction is the investigation of 1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone's potential anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone and its potential applications in other fields of research.
Synthesis Methods
1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 6-(Trifluoromethyl)pyridin-2-ylmethanol with piperidine in the presence of a base, followed by oxidation with a mild oxidant to form the final product, 1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone.
Scientific Research Applications
1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone has been studied for its potential therapeutic properties in various fields of research, including neuroscience, cancer research, and drug development. In neuroscience, 1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which has implications for the treatment of cognitive disorders such as Alzheimer's disease. 1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-10(20)19-7-5-11(6-8-19)9-21-13-4-2-3-12(18-13)14(15,16)17/h2-4,11H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXZJCMWCKAMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)COC2=CC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[6,7-dimethoxy-1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-methylbenzamide](/img/structure/B2741867.png)
![N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2741869.png)
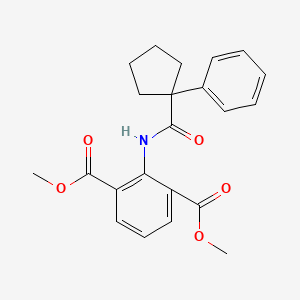
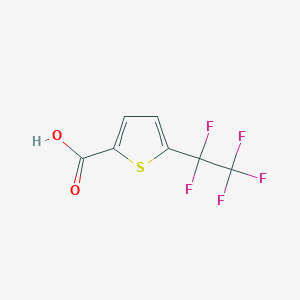
![methyl 2-[2-(2-hydroxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate](/img/structure/B2741872.png)
![3-Chloroimidazo[1,5-a]pyridine](/img/structure/B2741875.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2741879.png)


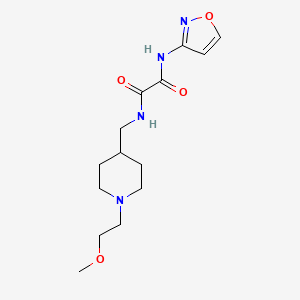
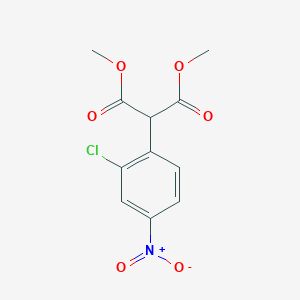
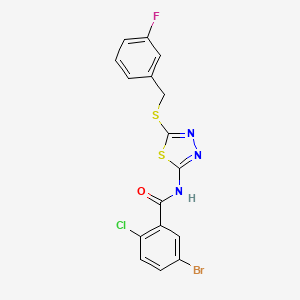
![Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2741888.png)